4'-chlorocrotonanilide CAS number and molecular weight
4'-chlorocrotonanilide CAS number and molecular weight
Systematic Designation:
Executive Summary & Chemical Identity
4'-Chlorocrotonanilide is a functionalized amide intermediate characterized by an electron-deficient alkene conjugated with an amide group. It serves as a critical Michael acceptor in organic synthesis and a monomeric unit in the development of high-performance polyamides. Its structural rigidity, provided by the
Chemical Identity Matrix
| Parameter | Technical Specification |
| Common Name | 4'-Chlorocrotonanilide |
| IUPAC Name | |
| CAS Registry Number | 69633-48-3 |
| Molecular Formula | |
| Molecular Weight | 195.65 g/mol |
| SMILES | CC=CC(=O)Nc1ccc(Cl)cc1 |
| InChI Key | PXMJQJIVWHFQRL-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Synthesis Protocol: Acylation via Acid Chloride
The most robust route for high-purity synthesis involves the Schotten-Baumann acylation of 4-chloroaniline with crotonyl chloride. This method is preferred over direct condensation with crotonic acid due to faster kinetics and simpler purification.
Reaction Logic
-
Nucleophile: The nitrogen lone pair on 4-chloroaniline is moderately deactivated by the chlorine atom, requiring a highly electrophilic acylating agent (acid chloride).
-
Base Scavenger: Triethylamine (
) is employed to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine. -
Solvent Choice: Dichloromethane (DCM) is selected for its ability to solubilize the organic reactants while allowing easy aqueous workup.
Experimental Workflow (DOT Visualization)
Figure 1: Step-by-step synthetic workflow for 4'-chlorocrotonanilide.
Detailed Protocol
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-chloroaniline (5.00 g, 39.2 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .
-
Base Addition: Add Triethylamine (6.5 mL, 47.0 mmol) to the solution.
-
Cooling: Submerge the flask in an ice-water bath and cool to 0°C.
-
Acylation: Add Crotonyl chloride (4.51 g, 43.1 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: Exothermic reaction; control rate to maintain temperature < 5°C.
-
Completion: Allow the mixture to warm to room temperature naturally and stir for 4 hours. Monitor consumption of aniline via TLC (30% EtOAc/Hexanes).
-
Workup:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine/base.
-
Wash with Saturated
(2 x 30 mL) to neutralize residual acid. -
Wash with Brine (1 x 30 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hot Ethanol to yield off-white needles.
Mechanistic Pathway
The formation of 4'-chlorocrotonanilide proceeds via a nucleophilic acyl substitution mechanism.
Figure 2: Nucleophilic acyl substitution mechanism.
Applications in Drug Development & Research[7]
Heterocyclic Scaffold Construction
The crotonyl moiety serves as a "handle" for cyclization reactions.
-
Intramolecular Heck Reaction: Palladium-catalyzed cyclization of 4'-chlorocrotonanilide (often requiring an ortho-halogen on the ring, or via C-H activation) yields quinolin-2(1H)-ones , a privileged structure in kinase inhibitors and anticancer agents.
-
Aza-Michael Addition: The
-unsaturated system accepts nucleophiles (thiols, amines) to form -substituted amides, relevant in the synthesis of peptidomimetics.
Polymer Chemistry
Used as a co-monomer to introduce rigidity and chlorine functionality into polyamides. The chlorine substituent increases the glass transition temperature (
Agrochemical Intermediates
Anilides are structurally related to the phenylurea and propanil class of herbicides. 4'-chlorocrotonanilide serves as a precursor for studying metabolic degradation pathways of chloroaniline-based pesticides in soil bacteria.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (hydrolysis of the amide bond).
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69633-48-3. Retrieved from [Link]
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann conditions).
- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: N-(4-Chlorophenyl)-2-butenamide. Retrieved from [Link]
